Product packaging for 1-Octadecyne(Cat. No.:CAS No. 629-89-0)

1-Octadecyne

Cat. No.: B1346895
CAS No.: 629-89-0
M. Wt: 250.5 g/mol
InChI Key: IYDNQWWOZQLMRH-UHFFFAOYSA-N
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Description

1-Octadecyne (CAS 629-89-0) is a long-chain terminal alkyne with the molecular formula C18H34 and a molecular weight of 250.47 g/mol. This chemical compound, also known as octadec-1-yne or cetylacetylene, is characterized by its triple bond at the first carbon, making it a valuable building block in organic synthesis and materials science research. It is a colorless to pale yellow clear liquid with a boiling point of 313°C and a density of approximately 0.803 g/mL. As a long-chain alkyne, this compound serves as a fundamental precursor in organic synthesis. Its terminal alkyne group is highly reactive, participating in catalytic coupling reactions, cycloadditions, and click chemistry to construct more complex molecular architectures. This compound is instrumental in surface science for creating self-assembled monolayers and for functionalizing materials with long hydrocarbon chains. It is also used as a starting material in polymer science for the development of specialized polyesters and other macromolecules. Researchers utilize this compound to study hydrophobic interactions and the behavior of long-chain molecules in various systems. This product is strictly for research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for application in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34 B1346895 1-Octadecyne CAS No. 629-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octadec-1-yne
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InChI

InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h1H,4-18H2,2H3
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InChI Key

IYDNQWWOZQLMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34
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DSSTOX Substance ID

DTXSID90212079
Record name Octadecyne
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Molecular Weight

250.5 g/mol
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Physical Description

White solid or colorless liquid; mp = 22.5 deg C; [GFS Chemicals MSDS] Melting point = 27 deg C; [ChemSampCo MSDS]
Record name 1-Octadecyne
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CAS No.

629-89-0
Record name 1-Octadecyne
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Synthetic Methodologies for 1 Octadecyne and Its Derived Chemical Entities

Advanced Synthetic Pathways for 1-Octadecyne Production

The generation of this compound relies on fundamental alkyne formation reactions, which have been subject to optimization for yield, selectivity, and environmental compatibility.

Classic methods for creating terminal alkynes, such as the dehydrohalogenation of vicinal or geminal dihalides, form the basis for this compound synthesis. Optimization of these pathways involves the careful selection of bases and reaction conditions to favor the formation of the terminal alkyne over internal isomers and to maximize yield. For a long alkyl chain like that in this compound, ensuring complete reaction and simplifying purification are key challenges. Another efficient procedure involves the conversion of the corresponding 1-alkene, 1-octadecene (B91540), into the terminal alkyne. nih.gov This can be achieved through a bromination-dehydrobromination sequence. The optimization of such processes focuses on achieving high conversion rates while minimizing side reactions.

For an achiral molecule like this compound, stereoselectivity in its direct synthesis is not a factor. However, the principles of stereoselective synthesis become critical when preparing chiral derivatives, such as the sex pheromone (S)-14-methyl-1-octadecene. In such multi-step syntheses, a "chiral-pool" strategy can be employed, starting from an enantiomerically pure precursor to build the carbon skeleton, ensuring the final product has the desired stereochemistry. organic-chemistry.org

Regioselectivity is paramount in the synthesis of this compound to ensure the triple bond is located at the terminal position (C-1). Reactions like the isomerization of internal alkynes to the terminus, often catalyzed by strong bases, must be carefully controlled to prevent the formation of a thermodynamic mixture of isomers. The choice of catalyst and reaction conditions is crucial for achieving high regioselectivity for the 1-alkyne.

Modern synthetic chemistry increasingly emphasizes sustainability. In the context of this compound and its derivatives, green chemistry principles are applied to reduce environmental impact. This includes the use of solvent-free reaction conditions, which eliminates the need for volatile organic compounds, thereby reducing waste and potential hazards. journalskuwait.org For instance, the homocoupling of terminal alkynes to form 1,3-diynes can be achieved efficiently using catalytic copper under solvent-free conditions. journalskuwait.org Other green approaches focus on using environmentally benign solvents like water or renewable solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.org The development of recyclable catalysts and metal-free reaction systems further contributes to the green synthesis of alkyne-derived compounds. rsc.org Electrochemical methods, which use electricity to drive reactions, represent another green strategy by avoiding the need for stoichiometric chemical oxidants or reductants and often proceeding with high atom economy. acs.org

Stereoselective and Regioselective Synthesis Approaches

Chemoselective Functionalization of the Terminal Alkyne Moiety

The terminal alkyne group of this compound is a versatile functional handle that can undergo a variety of chemoselective transformations, allowing for the construction of more complex molecules.

Transition metal catalysis is a powerful tool for forming new carbon-carbon bonds at the terminal alkyne.

Sonogashira Coupling: This reaction is a cornerstone of alkyne chemistry, coupling terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. libretexts.org this compound can be utilized in Sonogashira couplings to create complex amphiphilic molecules. For example, it has been reacted with various azide-containing head-groups in the presence of a copper catalyst to regioselectively form 1,4-disubstituted triazoles, demonstrating the utility of this reaction for building modular molecular structures. acs.org

Heck-type Reactions: The Heck reaction traditionally involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org This type of transformation can also be applied to alkynes, leading to the formation of substituted alkenes or dienes. While specific examples detailing the Heck coupling of this compound are not extensively documented in the provided literature, the reaction is a well-established method for the functionalization of terminal alkynes in general, offering a pathway to di- or tri-substituted olefinic products with high stereoselectivity. organic-chemistry.org

Hydrofunctionalization reactions involve the addition of an H-X moiety across the triple bond, providing access to valuable vinyl derivatives.

Hydrosilylation: The addition of a hydrosilane across the triple bond of this compound yields vinylsilanes, which are versatile synthetic intermediates. The hydrosilylation of this compound with chlorodimethylsilane (B94632) (DMCS) has been demonstrated using a platinum catalyst (SiliaCat Pt(0)). This reaction produces a mixture of β-(E) and α isomers, with the linear β-(E) isomer being predominant.

CatalystSilaneProduct(s)Isomeric Ratio (β-(E):α)YieldReference
SiliaCat Pt(0)DMCS(E)-1-(chlorodimethylsilyl)-1-octadecene & 2-(chlorodimethylsilyl)-1-octadecene~3.75 : 195% journalskuwait.org

Hydroboration: The hydroboration of this compound, followed by oxidation, is a classic method for producing aldehydes or alcohols with anti-Markovnikov regioselectivity. More directly, the hydroboration reaction itself can be used to synthesize vinylborane (B8500763) derivatives. Research has shown that this compound can be effectively hydroborated using a rhodium-ruthenium nanoparticle catalyst supported on carbon nanotubes (RhRuCNT), yielding the corresponding aliphatic vinylborane with high efficiency. researchgate.net

CatalystBorane SourceProductYieldReference
RhRuCNTPinacolborane (HBPin)(E)-4,4,5,5-tetramethyl-2-(octadec-1-en-1-yl)-1,3,2-dioxaborolane93% researchgate.netnih.gov

Click Chemistry Bioconjugation and Material Assembly Strategies

The terminal alkyne functionality of this compound makes it an ideal substrate for "click chemistry," a concept that emphasizes rapid, efficient, and high-yielding reactions that are modular and occur under mild conditions. nd.edu The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring, linking two different molecular fragments. nd.edutcichemicals.com This strategy has been widely adopted in bioconjugation, drug discovery, and materials science. nd.edunih.gov

In the realm of material assembly, this compound has been successfully used to functionalize surfaces. A notable example involves the reaction between this compound and azido-terminated self-assembled monolayers (SAMs) on silicon oxide substrates. nd.eduresearchgate.net This process can be achieved through microcontact printing, where the high local concentration of the reactants on the surface drives the cycloaddition to completion in minutes, even without the need for a copper(I) catalyst. nd.eduresearchgate.net This catalyst-free approach is particularly advantageous for applications in electronics and biologics where metal contamination is a concern. The resulting triazole-linked monolayer effectively modifies the surface properties, incorporating the long, hydrophobic C18 chain of the original alkyne.

Reaction TypeReactantsCatalystConditionsProduct/ApplicationReference
Huisgen Cycloaddition (Click Chemistry) This compound, Azido-terminated SAM on Silicon OxideNone (via microcontact printing)AmbientFunctionalized surface with covalently attached octadecyl groups nd.edu, researchgate.net
General CuAAC This compound, Organic Azide (B81097)Copper(I) source (e.g., CuSO₄/sodium ascorbate)Mild, often aqueous1,4-Disubstituted 1,2,3-triazole, linking the octadecyl chain to another molecule nd.edu, tcichemicals.com

Oxidation and Reduction Transformations of this compound

The triple bond of this compound is a site of high reactivity, susceptible to both oxidation and reduction, which transform the alkyne into various other functional groups.

Oxidation: The oxidation of this compound can proceed via two main pathways depending on the reaction conditions.

Oxidative Cleavage: Treatment with strong oxidizing agents, such as ozone (O₃) followed by a water workup, or hot, basic potassium permanganate (B83412) (KMnO₄), results in the complete cleavage of the carbon-carbon triple bond. aakash.ac.inquora.com This reaction converts this compound into heptadecanoic acid and, because the starting alkyne is terminal, the terminal alkyne carbon is oxidized to carbon dioxide. quora.comyoutube.com

Mild Oxidation: Under neutral conditions with potassium permanganate (Baeyer's reagent), the reaction is less aggressive and oxidizes the alkyne without cleaving the carbon backbone. quora.comyoutube.com This transformation yields an α-dicarbonyl compound, specifically octadecane-1,2-dione.

Reduction: Reduction of this compound allows for the synthesis of the corresponding alkene or alkane. Catalytic hydrogenation is a common method to achieve this. Using a palladium-based catalyst such as SiliaCat Pd(0) under a hydrogen atmosphere, this compound is fully converted. qualitas1998.netdatapdf.com The reaction proceeds stepwise, first reducing the alkyne to the alkene (1-octadecene), and then the alkene to the alkane (octadecane). Research has shown that after 2 hours, the reaction yields a mixture of 1-octadecene (35%) and octadecane (B175841) (65%). qualitas1998.netdatapdf.comqualitas1998.net If the reaction is allowed to proceed for 3 hours, complete conversion to octadecane is achieved. qualitas1998.netdatapdf.com

TransformationReagent(s)Product(s)Reference
Strong Oxidation 1. O₃; 2. H₂O or Hot, basic KMnO₄Heptadecanoic acid and Carbon Dioxide aakash.ac.in, quora.com, youtube.com
Mild Oxidation Neutral KMnO₄Octadecane-1,2-dione quora.com, youtube.com
Catalytic Hydrogenation (2 hr) H₂, SiliaCat Pd(0)1-Octadecene (35%), Octadecane (65%) qualitas1998.net, datapdf.com, qualitas1998.net
Catalytic Hydrogenation (3 hr) H₂, SiliaCat Pd(0)Octadecane (100%) qualitas1998.net, datapdf.com

Synthesis of this compound-Based Precursors and Intermediates for Complex Molecule Construction

The unique structure of this compound, combining a reactive terminal alkyne with a long lipophilic alkyl chain, makes it a valuable building block for the synthesis of complex molecules and functional materials.

One powerful application is in the construction of amphiphilic molecules. In a modular approach using click chemistry, this compound can serve as the hydrophobic "tail" component. acs.org By reacting it with a variety of hydrophilic "head" groups containing an azide functionality, a diverse library of amphiphiles can be rapidly synthesized. These resulting molecules, which contain a stable triazole linker, are designed for self-assembly into materials like micelles or lamellar phases. acs.org

Furthermore, this compound is an ideal precursor for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This reaction couples a terminal alkyne with an aryl or vinyl halide, forming a new carbon-carbon bond. wikipedia.org Using this compound in a Sonogashira reaction allows for the direct attachment of its long C18 chain to aromatic or vinylic systems, creating complex molecular architectures that are foundational to materials science and medicinal chemistry.

The long alkyl chain is also leveraged in polymer chemistry. For instance, while it starts from the corresponding alkene, the synthesis of cationic polymers based on poly(maleic anhydride-alt-1-octadecene) (PMAO) highlights the utility of the C18 side chain. thaiscience.info The PMAO backbone can be chemically modified through ring-opening reactions and subsequent grafting to produce water-dispersible cationic polymers used to coat nanoparticles. thaiscience.info This demonstrates how the C18 moiety derived from an octadecyne precursor can be used to impart specific physical properties, such as hydrophobicity, to a larger polymer structure.

Catalytic Systems Involving 1 Octadecyne and Its Analogs

Homogeneous Catalysis with 1-Octadecyne-Derived Ligands

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often as a soluble organometallic complex. The performance of these catalysts is heavily dependent on the electronic and steric properties of the ligands bound to the metal center.

Design and Synthesis of Novel Alkyne-Containing Ligands

A review of current scientific literature indicates that the use of this compound as a direct precursor for synthesizing ligands is not a common strategy. The design of phosphine (B1218219) ligands, which are pivotal in homogeneous catalysis, typically focuses on tuning the steric and electronic environment directly around the phosphorus atom. chemistryviews.orgresearchgate.net This is often achieved by incorporating bulky or electron-rich groups that influence the metal center's reactivity and selectivity. d-nb.info The simple, long aliphatic chain of this compound does not offer the specific, tunable properties usually sought in advanced ligand design. chemrxiv.org

However, the broader class of alkyne-containing ligands is significant. For instance, phosphine-olefin bidentate ligands have been developed where the olefin component contributes to creating an effective chiral environment for asymmetric catalysis. organic-chemistry.org Similarly, ylide-functionalized phosphines represent a class of strong donor ligands whose properties are tuned by substituents on the ylidic carbon, rather than a simple long alkyl chain. chemistryviews.orgd-nb.info Research in ligand synthesis continues to focus on creating modular ligands where steric and electronic properties can be systematically varied to optimize catalytic performance for specific reactions like cross-couplings, hydrofunctionalizations, or hydrogenations. chemistryviews.orgchemrxiv.orgresearchgate.net

Mechanistic Investigations of Catalytic Cycles

Mechanistic studies in homogeneous catalysis aim to elucidate the step-by-step pathway of a reaction. For the hydrogenation of alkynes, different mechanisms can operate depending on the catalyst system. While specific studies on this compound-ligand complexes are unavailable, research on analogous systems provides insight. For example, the selective hydrogenation of alkynes catalyzed by certain nickel complexes confined in zeolites has been shown to follow a homogeneous-like associative mechanism, rather than the classic heterogeneous Horiuti–Polanyi pathway. chinesechemsoc.org In this associative mechanism, the alkyne preferentially adsorbs onto the metal site, which then initiates the activation of dihydrogen for subsequent hydrogenation. chinesechemsoc.org

Kinetic studies on the homogeneous hydrogenation of alkenes and alkynes using palladium(II) complexes have shown partial orders with respect to hydrogen and catalyst concentrations, which is consistent with the formation of a palladium(II) monohydride species as the key active intermediate in the catalytic cycle. researchgate.net The cycle typically involves steps like oxidative addition of hydrogen, coordination of the unsaturated substrate, migratory insertion, and reductive elimination to release the product and regenerate the catalyst. chemmethod.com

Performance Evaluation in Asymmetric Catalysis

Asymmetric catalysis aims to produce a chiral product with a high excess of one enantiomer, a critical process in the pharmaceutical industry. nih.gov This is achieved using a chiral catalyst, typically a metal complex bearing a chiral ligand. nih.gov The ligand transfers its chirality to the substrate during the reaction. acs.org

While there is no performance data for ligands derived from this compound, the principles are well-established for other systems. Chiral bisphosphine ligands like DI-PAMP and DU-PHOS, when complexed with rhodium, are highly effective for the asymmetric hydrogenation of prochiral alkenes to produce chiral amino acids like (S)-DOPA. nih.gov The success of these catalytic systems relies on the ligand's ability to create a rigid and well-defined chiral environment around the metal center, which dictates the facial selectivity of the substrate's approach and subsequent reaction. chemrxiv.orgnih.gov The development of new chiral ligands is a continuous effort to broaden the scope of substrates that can be used and to improve enantioselectivity. chemrxiv.orgorganic-chemistry.org

Heterogeneous Catalysis Utilizing this compound as a Substrate or Surface Modifier

In contrast to its limited role in ligand synthesis, this compound and its close analog, 1-octadecene (B91540), are significantly involved in heterogeneous catalysis, where the catalyst is in a different phase from the reactants.

Development of Surface-Immobilized Catalysts

Long-chain hydrocarbons are frequently used in the synthesis of nanoparticle catalysts. Specifically, 1-octadecene (ODE), the alkene analog of this compound, is widely employed as a high-boiling point solvent and a surface-capping agent in the colloidal synthesis of various metal and metal oxide nanocrystals. acs.orgacs.orgchemrxiv.org Its role is to control particle growth and prevent agglomeration, leading to nanoparticles with well-defined size and shape. nih.govgoogle.commdpi.com The long hydrocarbon chain provides steric stabilization for the nanoparticles dispersed in nonpolar solvents. For instance, 1-octadecene has been used in the synthesis of catalytically active materials like Pd₆Ni icosahedra, Co-TiO₂ nanocrystals, and Au/Fe₃O₄ nanoparticles. acs.orgnih.govmdpi.com

While less documented, this compound could theoretically serve a similar function as a solvent and stabilizer. However, its terminal alkyne group is more reactive than the alkene group of 1-octadecene and could potentially undergo polymerization or react with the catalyst surface, leading to surface modification or the formation of carbonaceous deposits. chemrxiv.orgosti.gov This reactivity highlights the dual role such molecules can play: as a passive solvent/stabilizer or as an active surface modifier.

Table 1: Examples of Nanocatalysts Synthesized Using 1-Octadecene (ODE) as a Solvent or Surface Modifier

Catalyst MaterialPrecursorsRole of 1-Octadecene (ODE)Application/SignificanceReference
Pd₆Ni IcosahedraPd(acac)₂, Ni(HCO₂)₂·2H₂OSolvent and stabilizerHigh-performance oxygen reduction reaction (ORR) electrocatalyst. nih.gov
Co-TiO₂ NanocrystalsCo and Ti precursorsSolventShape-controlled synthesis for studying catalytic activity in oxygen evolution reactions. acs.org
Au/Fe₃O₄ "Dumbbell" NPsHAuCl₄, FeO(OH)SolventMagnetically recyclable catalysts with controlled size and structure. mdpi.com
Pt NanoparticlesPt(acac)₂SolventUsed to study the effect of capping ligands on catalytic selectivity in hydrogenation. google.com
Ni₂P/SiO₂Nickel acetylacetonate, trioctylphosphineSolventCatalyst for hydrodeoxygenation of oils into green diesel. mdpi.com

Studies on Reaction Kinetics and Catalyst Deactivation

The hydrogenation of alkynes is a classic reaction in heterogeneous catalysis, with significant industrial importance for purifying alkene streams. osti.govacs.org this compound, as a terminal alkyne, serves as a model substrate for these studies.

Reaction Kinetics The kinetics of alkyne hydrogenation on solid metal catalysts (e.g., Pd, Pt, Ni) are typically described by Langmuir-Hinshelwood type models, where reactants adsorb onto the catalyst surface before reacting. csic.eslibretexts.org The most widely accepted pathway is the Horiuti-Polanyi mechanism, which involves the stepwise addition of hydrogen atoms to the adsorbed alkyne. osti.govwikipedia.org

Adsorption: The alkyne and H₂ molecules adsorb onto the catalyst surface. H₂ dissociates into adsorbed hydrogen atoms.

First Hydrogenation: A hydrogen atom is added to the adsorbed alkyne to form a vinyl intermediate.

Second Hydrogenation: A second hydrogen atom adds to the vinyl intermediate to form the alkene product (e.g., 1-octadecene).

Desorption/Overhydrogenation: The alkene can either desorb from the surface or undergo further hydrogenation to the corresponding alkane (e.g., n-octadecane).

The selectivity towards the alkene product is a major challenge, as the alkene can compete with the alkyne for active sites and be further hydrogenated. acs.org Kinetic studies often show a negative or low-order dependence on the alkyne concentration and a positive order with respect to hydrogen pressure, suggesting that the surface is heavily covered by the strongly adsorbing alkyne. csic.es

Catalyst Deactivation Catalyst deactivation is the loss of catalytic activity and/or selectivity over time and is a critical issue in alkyne hydrogenation. The primary mechanisms include: ammoniaknowhow.com

Fouling/Coking: This is the most common deactivation mechanism, involving the formation of carbonaceous deposits on the catalyst surface. In alkyne hydrogenation, this can occur through polymerization or oligomerization of the alkyne and alkene molecules, leading to the formation of high molecular weight species often called "green oil" that block active sites. osti.govosti.gov

Poisoning: This occurs when impurities in the feed bind strongly to the active sites. For palladium catalysts, poisons can include sulfur or lead compounds. Even reactants or products that adsorb too strongly can act as poisons. libretexts.org

Mitigation strategies include controlling reaction temperature, modifying the catalyst surface with promoters to enhance selectivity and reduce coking, and periodic catalyst regeneration. appliedcatalysts.com

Table 2: Common Mechanisms of Catalyst Deactivation in Alkyne Hydrogenation

Deactivation MechanismDescriptionConsequenceMitigation StrategiesReference
Fouling (Coking/Polymerization)Deposition of carbon-rich species (polymers, "green oil") on the catalyst surface, originating from the alkyne/alkene reactants.Blockage of active sites and pores, leading to loss of activity and selectivity.Optimizing reaction conditions (lower temperature, higher H₂/alkyne ratio), using selective catalysts, periodic regeneration via calcination. osti.govosti.govammoniaknowhow.com
PoisoningIrreversible (or strong) adsorption of impurities (e.g., sulfur, lead) or reactants onto active sites.Loss of active sites, leading to a sharp decline in activity.Feed purification, use of guard beds to remove poisons before they reach the catalyst. libretexts.org
Sintering (Thermal Degradation)Agglomeration of small metal crystallites into larger ones at elevated temperatures, reducing the active surface area.Permanent loss of catalytic activity.Operating at lower temperatures, using thermally stable supports, adding stabilizers to the catalyst formulation. ammoniaknowhow.comnih.gov
LeachingDissolution of the active metal phase into the reaction medium, particularly in liquid-phase reactions.Loss of active component from the support.Strong anchoring of the active phase to the support, use of less corrosive solvents. mdpi.com

Photocatalytic and Electrocatalytic Transformations of this compound

The unique electronic structure of the terminal alkyne functional group in this compound makes it a versatile substrate for a variety of photocatalytic and electrocatalytic transformations. These methods, which utilize light or electrical current to drive chemical reactions, offer sustainable and highly selective routes to valuable chemical products under mild conditions. Research in this area has focused on transformations such as semihydrogenation, perfluoroalkylation, and carboxylation, employing sophisticated catalyst systems to control reaction outcomes.

Electrocatalytic Transformations of this compound

Electrocatalysis provides a powerful method for the selective reduction of alkynes, avoiding the use of high-pressure hydrogen gas or stoichiometric chemical reductants. A notable application for terminal alkynes like this compound is semihydrogenation, which selectively converts the alkyne to an alkene.

Detailed Research Findings:

A significant advancement in this area is the use of a dihydrazonopyrrole nickel complex as a homogeneous electrocatalyst for the selective semihydrogenation of terminal alkynes. nsf.gov This system demonstrates high chemoselectivity for the conversion of terminal alkynes to their corresponding alkenes, without significant over-reduction to alkanes or formation of oligomeric byproducts. nsf.gov The reaction proceeds through a ligand-based transfer of both protons and electrons, a mechanism distinct from the typical hydride pathways often seen in transition metal catalysis. nsf.govoaepublish.com

The catalytic system operates under constant current electrolysis in a divided cell. While specific data for this compound is part of a broader substrate scope in the study, the reaction with its shorter-chain analog, 1-octyne, resulted in a 71% chemical yield of 1-octene, highlighting the catalyst's efficacy for aliphatic terminal alkynes. nsf.gov The functional group tolerance is a key feature of this nickel complex, successfully catalyzing the semihydrogenation of substrates containing alcohols, thiophenes, and other functionalities. nsf.gov These findings establish a framework for applying such metal-ligand cooperative systems to a wide array of electroreductive processes. nsf.govoaepublish.com In other research, nanocrystal alloys of earth-abundant metals, such as Ni-Zn, have also been explored as highly reactive and selective heterogeneous catalysts for alkyne semihydrogenation under mild conditions. nih.gov

Table 1: Electrocatalytic Semihydrogenation of Terminal Alkynes
Catalyst SystemSubstrate ExampleReaction ConditionsProductReported YieldReference
Dihydrazonopyrrole Ni Complex1-Octyne (analog)1 mM Catalyst, 10 mM Substrate, 100 mM Benzoic Acid in Acetonitrile, Constant Current (4 mA)1-Octene71% nsf.gov
Ni₃Zn NanocrystalsVarious Terminal Alkynes0.5 mol% Catalyst, 80 °C, 1 bar H₂Terminal AlkenesHigh Selectivity nih.gov

Photocatalytic Transformations of this compound

Photocatalysis utilizes light to activate a catalyst, which can then initiate highly specific chemical transformations. This approach is particularly advantageous for its mild reaction conditions and unique reaction pathways that are often inaccessible through thermal methods.

Detailed Research Findings:

One innovative application is the photocatalytic perfluoroalkylation of alkynes. Research has demonstrated that Rose Bengal, an organic dye, can effectively photocatalyze the perfluorohexylation of terminal alkynes in water, an environmentally benign solvent. conicet.gov.arnih.gov This reaction employs a perfluorohexyl iodide as the radical source and N,N,N′,N′-tetramethylethylenediamine (TMEDA) as a sacrificial electron donor, all activated by green LED light. conicet.gov.ar A key finding of this research is that the atom transfer radical addition (ATRA) of the perfluorohexyl group to the alkyne proceeds with high stereoselectivity, exclusively forming the E-isomer of the resulting iodo-perfluoroalkylated alkene. conicet.gov.arnih.gov This method represents one of the first examples of a photocatalyzed ATRA reaction performed entirely in water. conicet.gov.ar

Another significant photocatalytic transformation is the carboxylation of terminal alkynes using carbon dioxide (CO₂), a renewable and abundant C1 feedstock. organic-chemistry.orgresearchgate.netresearchgate.net Metallaphotoredox catalysis, combining a photocatalyst with a copper catalyst, has been shown to facilitate the alkynylcarboxylation of alkenes with CO₂ and terminal alkynes to produce valuable β-alkynyl carboxylic acids. nih.gov These reactions are noted for their mild conditions, operating at room temperature and atmospheric pressure of CO₂, and exhibit broad substrate tolerance, including for various alkyl terminal alkynes. nih.gov Organocatalytic systems have also been developed for the direct carboxylation of terminal alkynes with CO₂, offering a metal-free alternative that provides propiolic acid derivatives in high yields. organic-chemistry.org

Table 2: Photocatalytic Transformations of Terminal Alkynes
TransformationCatalyst SystemReactantsKey FeaturesReference
PerfluorohexylationRose Bengal (Photocatalyst)Terminal Alkyne, C₆F₁₃-I, TMEDA, in WaterForms E-stereoisomers of addition products; Green LED irradiation. conicet.gov.arnih.gov
CarboxylationBifunctional OrganocatalystTerminal Alkyne, CO₂ (1 atm), Cs₂CO₃Metal-free; Broad substrate scope; Produces propiolic acids. organic-chemistry.org
AlkynylcarboxylationPhotoredox/Copper Dual CatalysisTerminal Alkyne, Alkene, CO₂ (1 atm)Redox-neutral; High functional group tolerance; Produces β-alkynyl acids. nih.gov

Advanced Applications of 1 Octadecyne in Materials Science and Engineering

Polymer Chemistry and Macromolecular Architectures

Synthesis of Poly(1-Octadecyne) Homopolymers and Copolymers

Controlled Polymerization Techniques (e.g., ROMP, ADMET)

Ring-Opening Metathesis Polymerization (ROMP) and Acyclic Diene Metathesis (ADMET) are powerful techniques for polymer synthesis. wikipedia.orgadvancedsciencenews.com However, these methods are fundamentally based on olefin metathesis and are therefore not directly applicable to the polymerization of alkynes like this compound. While research exists on the metathesis of internal alkynes, the application of controlled polymerization techniques like ROMP or ADMET to this compound has not been a significant focus of published research.

Fabrication of Functional Polymeric Films and Gels

The fabrication of functional polymeric films and gels relies on the availability of the corresponding polymers. Given the limited information on the synthesis of poly(this compound), there is a corresponding absence of research on the development of films and gels from this specific polymer. Research in this area for similar long-chain hydrocarbons is dominated by derivatives of 1-octadecene (B91540), which are used to create materials such as hydrogels for biomedical applications and thin films for surface modification. nih.govresearchgate.net

Nanomaterial Synthesis and Surface Functionalization

Role of this compound as a Stabilizing Ligand or Reactive Scaffold in Nanocrystal Synthesis

In the synthesis of nanocrystals, long-chain hydrocarbons are often used as solvents or stabilizing ligands. The vast body of research in this area points to the widespread use of 1-octadecene for these purposes. sigmaaldrich.comchemicalbook.comrsc.org It serves as a high-boiling point solvent and its terminal double bond can, in some cases, participate in the reaction or act as a capping agent. While the terminal alkyne of this compound could theoretically interact with nanoparticle surfaces, there is a scarcity of studies documenting its use as a primary stabilizing ligand or a reactive scaffold in nanocrystal synthesis. A single study mentions the synthesis of 1-bromo-1-octadecyne for use in creating surface patterns, but does not detail its application in nanoparticle synthesis. acs.org

Surface Passivation and Tuning of Nanoparticle Properties

Surface passivation is crucial for enhancing the stability and tuning the properties of nanoparticles. This is often achieved by coating the nanoparticle surface with organic ligands. Again, the scientific literature is rich with examples of 1-octadecene and its derivatives being used for surface passivation of various nanoparticles, thereby influencing their optical and electronic properties. chemicalbook.comresearchgate.net There is no significant body of evidence to suggest that this compound is a commonly employed agent for the surface passivation or property tuning of nanoparticles.

Integration of this compound into Hybrid Nanocomposites

In the synthesis of hybrid nanocomposites, high-boiling point solvents and stabilizing ligands are crucial for controlling the size, shape, and properties of nanoparticles. The related C18 molecule, 1-octadecene, is frequently employed as a non-coordinating solvent in the synthesis of various inorganic nanoparticles, including lead sulfide (B99878) (PbS), titania (TiO2), and metallic nanoparticles, which are subsequently integrated into polymer matrices to form hybrid nanocomposites. mdpi.compolimi.it For instance, 1-octadecene has been used as a solvent for surface passivation treatments which can enhance the performance of polymer thin films in electronic devices. mdpi.com

However, the specific role and integration of this compound into hybrid nanocomposites are not as extensively documented in scientific literature. While its chemical structure suggests potential as a ligand or a component in surface modification, detailed research findings on its incorporation into the bulk structure of hybrid nanocomposite materials are not widely available in the searched reports. Its primary applications appear to be concentrated in the domain of surface functionalization via self-assembled monolayers.

Self-Assembled Monolayers (SAMs) and Thin Film Technologies

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate surface. researchgate.net They represent a cornerstone of nanotechnology, providing a method to precisely control the chemical and physical properties of interfaces. acs.org this compound, with its terminal alkyne group and long C18 alkyl chain, is an important precursor molecule for forming robust and stable SAMs, particularly on semiconductor surfaces.

Fabrication of Ordered this compound SAMs on Diverse Substrates

The fabrication of this compound SAMs has been successfully demonstrated on a wide array of inorganic substrates. A key advantage of using terminal alkynes like this compound is their ability to form strong, covalent bonds with certain surfaces, leading to highly stable monolayers. nih.gov

The primary method for SAM formation involves the immersion of a clean substrate into a dilute solution of the precursor molecule. diva-portal.org For silicon substrates, this process often begins with the preparation of an oxide-free, hydrogen-terminated surface (H-Si). The terminal alkyne group of this compound can then react directly with the H-Si surface, often activated by heat or UV light, to form a direct, covalent Si-C bond. nih.govscispace.com This covalent linkage is responsible for the exceptional stability of the resulting monolayer.

Comprehensive studies have documented the successful modification of numerous surfaces with C18-chain molecules, including this compound. nih.gov These substrates include:

Semiconductors: Si(111), Si(100), Silicon Carbide (SiC)

Metals: Gold (Au), Stainless Steel

Oxides and Nitrides: Silicon Nitride (SiN), Silicon Dioxide (SiO₂), Indium Tin Oxide (ITO), Passivated Aluminum Oxide (PAO), Chromium Nitride (CrN)

The ability to form ordered monolayers on such a diverse set of materials makes this compound a versatile tool for surface engineering in fields ranging from microelectronics to sensor technology. scispace.comgoogle.com

Investigations into Molecular Packing and Surface Coverage

The quality of a SAM is determined by its molecular packing and surface coverage. Densely packed, well-ordered monolayers are crucial for creating uniform and defect-free surfaces. While detailed structural studies for this compound are less common than for its alkene and alkanethiol counterparts, the stability and properties of this compound monolayers imply the formation of well-packed structures. nih.gov

Research on the closely related 1-octadecene provides insight into the expected structure of a C18 monolayer on silicon. arxiv.org

Thickness: Ellipsometry measurements indicate a thickness of approximately 2.1 nm for a 1-octadecene monolayer, which aligns with theoretical calculations for a densely packed array of C18 chains tilted at an angle of about 30° from the surface normal. arxiv.org

Packing: The long alkyl chains interact via van der Waals forces, driving the molecules to arrange into a closely packed, quasi-crystalline structure. researchgate.net Atomic Force Microscopy (AFM) of 1-octadecene SAMs reveals a surface morphology that can appear as a homogeneous, cluster-like lattice structure covering the substrate. researchgate.net

Surface Coverage: The formation of a covalent Si-C bond with this compound leads to robust monolayers that effectively passivate the underlying substrate, indicating high surface coverage. nih.govscispace.com This is supported by studies showing that such monolayers can act as effective insulating films and provide a barrier against oxidation. arxiv.orgfigshare.com

The more disordered nature observed in monolayers on highly doped n+-type silicon suggests that the substrate's electronic properties can influence the chemisorption process and the final structural quality of the monolayer. arxiv.org

Engineering Surface Properties for Adhesion, Wettability, and Friction Control

The primary motivation for using this compound SAMs is to precisely engineer the properties of a surface at the molecular level. scispace.com The long, nonpolar alkyl chain of this compound effectively transforms a high-energy, often hydrophilic, inorganic surface into a low-energy, hydrophobic one.

Hydrolytic and Thermal Stability: A comparative study on the stability of various C18 monolayers demonstrated the exceptional robustness of those formed from this compound. Covalently bound alkyne monolayers on Si(111), Si(100), and SiC were found to be among the most stable under both acidic and neutral aqueous conditions. nih.gov Thermally, these monolayers are stable to temperatures above 260 °C, a critical property for devices that may operate at elevated temperatures. nih.gov

Table 1: Stability of this compound Monolayers on Silicon Substrates

PropertySubstrate(s)ObservationCitation
Hydrolytic StabilitySi(111), Si(100), SiCHighly stable in acidic (pH 3) and neutral (water, PBS) aqueous media over 30 days. nih.gov
Thermal StabilitySi(111), Si(100), SiCStable in vacuum; degradation begins at temperatures above 260 °C. nih.gov

Wettability and Friction: The terminal methyl (-CH₃) groups of a fully formed this compound SAM create a low-energy surface, significantly altering its wettability and frictional characteristics. While specific data for this compound is part of broader comparative studies, results from 1-octadecene SAMs on silicon provide clear quantitative examples of these effects.

Wettability: The formation of a C18 monolayer drastically reduces surface energy, making it highly hydrophobic. This is quantified by the static water contact angle, which increases significantly upon SAM formation. mdpi.com

Friction and Adhesion: The low-energy surface presented by the monolayer is designed to lower adhesion and friction. scispace.com AFM measurements on 1-octadecene SAMs have shown that the frictional forces on the monolayer-coated surface are distinct from the uncoated substrate, demonstrating the modification of surface tribological properties. mdpi.com

Table 2: Surface Property Modification by C18 Monolayer on Silicon

PropertyConditionValueEffectCitation
Wettability (Water Contact Angle)Bare Si(100) Surface25°Surface becomes highly hydrophobic. mdpi.com
After 1-Octadecene SAM102° mdpi.com
FrictionAfter 1-Octadecene SAMFriction signal is stronger on the SAM surface compared to the H-terminated Si surface, indicating a modification of frictional behavior. mdpi.com

Note: Data for 1-octadecene is used as a representative example for a C18 monolayer on silicon.

Bioconjugation and Biomedical Research Applications of 1 Octadecyne

Bioorthogonal Click Reactions for Biomacromolecule Labeling and Imaging

The terminal alkyne of 1-octadecyne is a key functional group for participating in bioorthogonal "click" chemistry reactions. nih.gov These reactions are characterized by their high efficiency, specificity, and biocompatibility, meaning they can proceed within complex biological environments without interfering with native processes. nih.govnih.gov The most common click reaction for a terminal alkyne like this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govbiochempeg.com This reaction forms a stable triazole ring, covalently linking the this compound-modified molecule to another molecule bearing an azide (B81097) group. nih.gov

This chemistry provides a powerful platform for bioconjugation, where synthetic molecules like dyes, drugs, or probes can be attached to biomacromolecules. nih.govnd.edu For instance, researchers have successfully performed cycloaddition reactions between azido-terminated self-assembled monolayers on surfaces and this compound, demonstrating the alkyne's utility in creating functionalized surfaces for biological studies. nd.edu This approach allows for the site-specific derivatization of proteins, lipids, and other cellular components, revolutionizing the tools available to study cellular processes. nih.gov

Click Reaction TypeReactantsKey Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne (e.g., this compound) + AzideHigh yield, regiospecific, requires copper catalyst. Widely used for bioconjugation. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Cyclooctyne + AzideCopper-free, relies on ring strain for reactivity. nih.govbiochempeg.com
Thiol-yne Reaction Alkyne + ThiolRadical-mediated reaction, can form vinyl sulfides or alkyl disulfides. Used in polymer cross-linking. acs.orgnsf.gov

In Vitro and In Vivo Applications of this compound-Tagged Probes

The lipophilic nature of the 18-carbon chain makes this compound an ideal component for probes designed to integrate into lipid-rich environments, such as cell membranes or lipid nanoparticles. By incorporating this compound or a derivative into a lipid structure, a reactive "handle" is introduced. This handle can then be used to attach imaging agents in vitro or in vivo via click chemistry.

While specific studies detailing the in vivo tracking of a probe solely tagged with this compound are emerging, the strategy is well-established. For example, nanoparticles can be functionalized with molecules that allow for subsequent bioconjugation. nih.gov Probes designed for in vivo imaging in the near-infrared (NIR) spectrum, which allows for deeper tissue penetration, can be developed and tracked with high resolution. nih.gov The general principle involves metabolically or synthetically incorporating the alkyne-tagged molecule into a target and then introducing an azide-bearing imaging agent to visualize it. This allows for the precise tracking of cells, vaccines, or other biological entities in living organisms. nih.govnih.gov

Development of Fluorescent and Radiotracers for Biological Systems

The development of advanced imaging probes relies on the ability to stably attach a signaling component (a fluorophore or a radionuclide) to a targeting molecule. Click chemistry, using reactants like this compound, is a cornerstone of this process.

Fluorescent Probes: A common strategy involves synthesizing a fluorescent dye that contains an azide group. This azide-modified fluorophore can then be "clicked" onto a biomolecule or nanoparticle functionalized with this compound. This modular approach allows for the creation of a wide array of fluorescent probes with tailored properties. thermofisher.comrsc.orgjenabioscience.com The resulting covalent triazole linkage is highly stable, ensuring the fluorescent tag remains attached to its target during imaging experiments.

Radiotracers: A similar strategy is used for creating radiotracers for nuclear imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov In this case, a bifunctional chelating agent, which is a molecule capable of holding a radioactive metal ion, is modified to contain an azide group. nih.govuzh.ch This azide-chelator conjugate is then attached to a this compound-functionalized targeting vector (e.g., a peptide, antibody, or nanoparticle). Finally, the radioactive isotope is introduced and captured by the chelator. acs.org This method enables the selective radiolabeling of biomolecules for sensitive in vivo imaging and therapeutic applications. nih.govrsc.org

Design and Synthesis of this compound-Based Delivery Systems

The unique properties of this compound can be harnessed to design and synthesize advanced delivery systems for therapeutic and diagnostic agents. Its long hydrocarbon tail allows it to be incorporated into lipid-based carriers like liposomes and nanostructured lipid carriers (NLCs), while the terminal alkyne provides a site for chemical modification via click chemistry. mdpi.comxiahepublishing.com

Liposomes are vesicles composed of phospholipid bilayers that can encapsulate drugs. researchgate.netnih.gov By synthesizing custom phospholipids (B1166683) that include a this compound moiety in one of the acyl chains, "clickable" liposomes can be produced. These alkyne-functionalized liposomes serve as versatile platforms where drugs, targeting ligands, or imaging agents can be precisely attached to the surface, enhancing their function and specificity. mdpi.com

Encapsulation Strategies for Therapeutics and Diagnostics

Once a this compound-based delivery system is synthesized, there are two primary strategies for loading therapeutic or diagnostic agents: physical encapsulation and covalent conjugation.

Physical Encapsulation: In this method, the therapeutic agent is physically trapped within the core or lipid membrane of the carrier, such as a liposome. mdpi.com The carrier itself is composed of alkyne-functionalized lipids, but the drug is not covalently bound to them. This method is suitable for a wide range of drugs and relies on the carrier to protect the cargo and modify its pharmacokinetic profile. researchgate.net

Covalent Conjugation: This strategy takes full advantage of the terminal alkyne. A drug or diagnostic agent is first modified to contain an azide group. It is then covalently attached to the surface of the this compound-functionalized carrier via a click reaction. biochempeg.com This creates a stable, direct linkage between the carrier and its payload, preventing premature leakage of the drug before it reaches its target site. researchgate.net

Delivery SystemComposition PrincipleEncapsulation/Conjugation Method
Alkyne-Functionalized Liposomes Phospholipid bilayers containing lipids with a this compound chain. mdpi.comxiahepublishing.comPhysical encapsulation of drugs in the aqueous core or lipid bilayer; Covalent conjugation of azide-modified drugs to the surface via click chemistry.
Alkyne-Functionalized Polymeric Nanoparticles Biocompatible polymers synthesized with or functionalized by alkyne groups. acs.orgDrug can be embedded in the polymer matrix or covalently attached via click chemistry.
Alkyne-Functionalized Lipid Nanoparticles (LNPs) Solid lipid core (e.g., triglycerides) stabilized by surfactants, with alkyne-lipids included. mdpi.comnih.govPhysical entrapment of lipophilic drugs in the lipid matrix; Surface conjugation of azide-modified molecules.

Controlled Release Mechanisms from Alkyne-Functionalized Carriers

A primary goal of drug delivery systems is to release the therapeutic agent at a specific time and place. polyu.edu.hk The triazole linkage formed by the CuAAC reaction is exceptionally stable, which is excellent for securely tethering a drug but presents a challenge for its release. Therefore, for a drug covalently attached to a this compound functionalized carrier, the release mechanism must be engineered into the system.

This is typically achieved by designing a "cleavable linker" that connects the azide group to the drug molecule. This linker can be designed to break apart in response to specific triggers present at the target site, such as:

pH Changes: The acidic environment of tumors or endosomes can be used to trigger the hydrolysis of an acid-labile linker. mdpi.com

Enzymes: Linkers containing peptide sequences can be designed to be cleaved by enzymes that are overexpressed in diseased tissue, such as certain proteases in cancer.

Redox Potential: The different redox environments inside and outside of cells can be exploited to cleave disulfide bonds within a linker.

Upon cleavage of the linker, the active drug is released from the carrier to exert its therapeutic effect. researchgate.net

Biocompatibility and Biodegradation Studies of this compound-Derived Materials

For any material to be used in biomedical applications, it must be biocompatible, meaning it does not elicit a significant toxic or immunological response. chemicalbook.com Studies on materials derived from alkynes have shown promising results. For example, elastomers synthesized from alkyne-functionalized polyesters have demonstrated good cytocompatibility in vitro, with human cells showing normal metabolic activity and morphology when exposed to extracts from the material. acs.orgnsf.gov Furthermore, photopolymers derived from alkyne carbonates have been found to have lower cytotoxicity than traditional acrylate-based materials used in 3D printing for medical devices. researchgate.net

Supramolecular Chemistry and Molecular Recognition Phenomena with 1 Octadecyne

Exploration of Non-Covalent Interactions of the Alkyne Group

The terminal alkyne functional group (–C≡CH) is a key feature of 1-octadecyne, providing specific sites for directed non-covalent interactions that are crucial for building supramolecular structures.

Hydrogen Bonding and π-Stacking Interactions

The terminal hydrogen atom on the sp-hybridized carbon of this compound is weakly acidic, allowing it to act as a hydrogen bond donor. This interaction can occur with suitable hydrogen bond acceptors. Furthermore, the triple bond itself constitutes a region of high electron density, forming a π-system. mdpi.com This π-system can interact with other molecules through several mechanisms, including π-π stacking, cation-π, and anion-π interactions. mdpi.comwikipedia.org

In the context of self-assembled structures, such as monolayers, the long C18 alkyl chains of this compound molecules align and interact through van der Waals forces, which are a type of non-covalent interaction crucial for the dense packing and stability of the assembly. libretexts.org While direct studies detailing hydrogen bonding or π-stacking between individual this compound molecules are not extensively documented, the principles of these interactions are well-established in supramolecular chemistry and are expected to play a role in the aggregation and assembly of alkyne-containing molecules. mdpi.comrsc.org

Metal-Ligand Coordination in Supramolecular Assemblies

The alkyne group of this compound can participate in metal-ligand coordination, a powerful tool for constructing well-defined supramolecular architectures. studymind.co.ukwikipedia.org The terminal alkyne can interact with a metal center in two primary ways: the π-orbitals of the triple bond can coordinate to a metal, or the terminal hydrogen can be removed to form a metal acetylide.

A significant example of this is the formation of self-assembled monolayers (SAMs) on metal surfaces. Research has shown that this compound can form a bond with gold (Au) surfaces. kmathwig.comru.nlacs.orgnih.gov This interaction is considered a form of metal-ligand coordination where the terminal alkyne bonds to the gold substrate, leading to the formation of a highly organized monolayer. kmathwig.comru.nl This Au-C bond has been studied for its stability and is a key interaction for creating functionalized surfaces for applications like biosensors. kmathwig.comru.nlacs.org The coordination of the alkyne to the metal surface directs the self-assembly process, leading to a stable, ordered supramolecular structure.

Self-Assembly and Self-Organization of this compound-Based Systems

The ability of this compound to spontaneously form ordered structures is a cornerstone of its supramolecular chemistry. This self-assembly is driven by a combination of the specific interactions of the alkyne headgroup and the weaker, but cumulative, interactions of the long alkyl chains.

Formation of Hierarchical Supramolecular Architectures

This compound is an excellent building block for creating hierarchical structures, particularly self-assembled monolayers (SAMs) on various inorganic substrates. These monolayers are a foundational type of supramolecular architecture where molecules spontaneously align to form a highly ordered, two-dimensional film.

Studies have demonstrated the formation of stable this compound monolayers on substrates such as gold and silicon. acs.orgscispace.com The process typically involves the reaction of the terminal alkyne group with the substrate surface, forming a covalent or strong coordinative bond. This anchors the molecule to the surface. Subsequently, van der Waals interactions between the long C18 alkyl chains drive the molecules to pack closely together in a relatively upright orientation, creating a dense and ordered film.

A comparative study on the hydrolytic and thermal stability of various organic monolayers highlighted that covalently bound alkyne monolayers on silicon substrates (Si(111) and Si(100)) and silicon carbide (SiC) are among the most stable under acidic and neutral conditions. scispace.com This robustness is critical for the practical application of these supramolecular architectures in fields like microelectronics and sensor technology.

Table 1: Comparative Stability of this compound Monolayers on Different Substrates
SubstrateMonolayer TypeKey Stability FindingsReference
Gold (Au)This compound SAMMonovalent terminal alkyne monolayers are slightly less stable than their 1-octadecanethiol (B147371) analogs but are sufficiently stable for applications like biosensors. Stability can be improved with multivalent anchors. ru.nl
Silicon (Si(111), Si(100))This compound SAMDemonstrates high hydrolytic stability, particularly under acidic and neutral aqueous conditions. scispace.com
Silicon Carbide (SiC)This compound SAMShows high hydrolytic stability, similar to monolayers on silicon substrates. scispace.com

Investigation of Stimuli-Responsive Supramolecular Systems

Stimuli-responsive supramolecular systems are materials that can change their structure or function in response to external triggers like pH, temperature, light, or the presence of specific chemicals. nih.govthno.orgresearchgate.net This "smart" behavior is a major focus of modern materials science.

The design of these systems often involves incorporating a responsive chemical moiety into the molecular building blocks. For instance, a polymer chain that changes its solubility with temperature can be part of a self-assembling system, allowing for temperature-controlled assembly and disassembly. nih.govrsc.org

In the context of this compound, while the molecule itself does not possess intrinsic stimuli-responsive properties, the stable monolayers it forms can be part of a larger responsive system. For example, a system could be designed where the substrate to which the this compound monolayer is attached is responsive to a stimulus. Alternatively, the terminal end of the this compound chain could be functionalized with a responsive group. However, based on available research, there are no prominent examples of stimuli-responsive systems constructed solely from this compound. The development of such systems remains an area for future investigation.

Host-Guest Chemistry and Molecular Trapping Studies

Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity or binding pocket of a larger "host" molecule or supramolecular assembly. wikipedia.orgresearchgate.net This binding is driven by non-covalent interactions and is often highly specific, a phenomenon known as molecular recognition. These systems are fundamental to processes ranging from biological enzyme function to chemical sensing and separation.

Typical host molecules include macrocycles like cyclodextrins, calixarenes, and cucurbiturils, which have well-defined cavities. A guest molecule must have a compatible size, shape, and chemical character to bind effectively within the host. Given its long, linear, and flexible alkyl chain, this compound would most likely act as a guest, fitting within the hydrophobic cavity of a suitable host molecule.

Molecular trapping can be considered a function of host-guest chemistry, where a system is designed to capture and hold specific molecules from the environment. This can be achieved by creating porous materials or molecular cages with tailored binding sites. For example, studies on silicon surfaces modified with 1-octadecene (B91540) (an alkene) have investigated the trapping of electronic charges at the interface, a phenomenon relevant to molecular electronics. aip.orgresearchgate.net

However, specific research focusing on this compound as either a host or a guest in classical host-guest complexes, or its direct application in molecular trapping systems, is not widely reported in the scientific literature. The exploration of how this compound interacts with common macrocyclic hosts or could be integrated into frameworks for molecular trapping represents a potential direction for future research in supramolecular chemistry.

Advanced Spectroscopic and Analytical Research Methodologies for 1 Octadecyne

In-Depth Structural Elucidation and Purity Assessment

Structural confirmation and purity verification are the cornerstones of chemical analysis. For 1-octadecyne, this involves a suite of high-resolution techniques capable of providing unambiguous data on its molecular framework and identifying trace impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. While standard 1D ¹H and ¹³C NMR provide primary structural information, advanced NMR methods offer deeper insights into the purity and behavior of this compound in complex mixtures.

2D Diffusion-Ordered NMR Spectroscopy (DOSY) is a sophisticated technique that separates the NMR signals of different chemical species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.gov This method acts as a "virtual chromatography" within the NMR tube, allowing for the distinction between components without physical separation. nih.gov In studies of analogous long-chain hydrocarbons like 1-octadecene (B91540) (ODE), 2D DOSY NMR has been instrumental in identifying and separating the monomer from its oligomeric or polymeric impurities that can form during synthesis or high-temperature applications. chemrxiv.orgresearchgate.net The DOSY spectrum displays chemical shifts on one axis and diffusion coefficients on the other, enabling the resolution of signals from species with different molecular weights. nih.gov For instance, a 2D DOSY NMR analysis of a this compound sample could effectively distinguish the monomer from any larger oligomers, with the monomer exhibiting a significantly higher diffusion coefficient. chemrxiv.orgchemrxiv.org

Solid-State NMR (ssNMR) provides structural information on materials in the solid phase. This is particularly relevant for understanding the crystalline packing and conformational properties of long-chain hydrocarbons. Research on poly(1-octadecene), the polymer derived from the corresponding alkene, has utilized solid-state ¹³C NMR to characterize its structure, tacticity, and crystalline phases. researchgate.net Such analyses reveal details about the packing of the long alkyl side chains and the conformation of the polymer backbone. researchgate.net For this compound, ssNMR could be applied to study its crystalline form, analyze phase transitions, and understand its interactions when incorporated into solid matrices or polymer systems. researchgate.netnist.gov

NMR Technique Application for this compound Key Findings/Insights
2D DOSY NMR Purity assessment, separation of monomer from oligomers.Distinguishes components based on diffusion coefficients, allowing for virtual separation and identification of impurities with different molecular sizes. nih.govchemrxiv.org
Solid-State NMR Structural analysis of the crystalline state, conformational studies.Provides information on molecular packing, chain mobility, and different crystalline forms of the material in its solid state. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of a compound's elemental composition. measurlabs.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. alevelchemistry.co.ukbioanalysis-zone.com This high accuracy allows for the calculation of a precise molecular formula.

For this compound, with a molecular formula of C₁₈H₃₄, HRMS can verify its identity by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass of 250. For example, an isomer like cyclooctadecene also has the formula C₁₈H₃₄ and the same exact mass, but other potential contaminants may not. A compound like C₁₇H₃₀O₂ would also have a nominal mass of 250, but its exact mass would be significantly different, allowing HRMS to easily differentiate them. This capability is crucial for confirming the successful synthesis of this compound and for identifying unknown compounds in complex samples. bioanalysis-zone.comalgimed.com

Property This compound (C₁₈H₃₄) Potential Isobaric Contaminant (e.g., C₁₇H₃₀O₂)
Nominal Mass 250250
Exact Mass 250.2661 u266.2246 u
HRMS Role Confirms the elemental composition C₁₈H₃₄ through highly accurate mass measurement, distinguishing it from compounds with different formulas. alevelchemistry.co.ukalgimed.comIs easily differentiated from this compound due to a distinct exact mass.

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are rapid and non-destructive methods for identifying functional groups within a molecule.

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The absorption frequencies are characteristic of specific functional groups. In the analysis of this compound, FTIR is used to confirm the presence of the terminal alkyne moiety. Studies involving the analysis of plant extracts have used FTIR to identify the presence of alkynes, which were later confirmed by GC-MS to be this compound. scispace.comijzi.net The key characteristic peaks for this compound in an FTIR spectrum are:

≡C-H Stretch: A sharp, strong absorption peak typically found around 3300 cm⁻¹.

C≡C Stretch: A weaker absorption peak occurring in the range of 2100-2140 cm⁻¹. The terminal position of the alkyne in this compound makes this peak observable.

C-H Bending: Absorptions from the long aliphatic (CH₂) chain appear as strong stretches around 2850-2950 cm⁻¹. researchgate.net

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds, making it well-suited for analyzing the carbon-carbon triple bond of an alkyne. Research on copolymers incorporating long-chain olefins like 1-octadecene has demonstrated Raman spectroscopy's utility in characterizing skeletal vibrations and quantifying composition. rsc.org For this compound, the C≡C stretch would produce a strong and characteristic Raman signal, typically in the 2100-2140 cm⁻¹ region, confirming the alkyne functional group. conicet.gov.ar

Spectroscopy Functional Group Characteristic Wavenumber (cm⁻¹) Significance
FTIR ≡C-H (stretch)~3300Confirms terminal alkyne. scispace.com
FTIR C≡C (stretch)2100 - 2140Confirms alkyne presence. scispace.com
FTIR/Raman -CH₂- (stretch)2850 - 2950Confirms long aliphatic chain. researchgate.net
Raman C≡C (stretch)2100 - 2140Provides strong, characteristic signal for the alkyne bond. conicet.gov.ar

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating this compound from complex mixtures and for its precise quantification. The choice of technique depends on the compound's volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and separated based on boiling point and polarity in a capillary column (GC), after which the eluted components are identified by their mass spectrum (MS). unar.ac.id

GC-MS has been successfully used to identify this compound in various natural product extracts, such as from the leaves of Bauhinia tomentosa and Caralluma bicolor. scispace.comrjptonline.org In these studies, this compound was identified as a component of the essential oil or extract, with its identity confirmed by matching its mass spectrum with library data (e.g., NIST). rjptonline.org This technique is highly effective for assessing the purity of a this compound sample by detecting and identifying any volatile impurities. nih.govjapsonline.com

Study Focus Matrix Identified Compounds Include Detection Method
Phytochemical Analysis rjptonline.orgBauhinia tomentosa leaf extractThis compound (5.702%) , DL-α-tocopherol, PhytolGC-MS
Phytochemical Analysis scispace.comCaralluma bicolor aqueous extractThis compound , other bioactive compoundsGC-MS
Chemical Composition Analysis nih.govThymus vulgaris L. crude extractThis compound , n-hexadecanoic acid, o-CymolGC-MS

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. globalresearchonline.net While GC is often preferred for non-polar, volatile compounds like this compound, HPLC methods can be developed for non-volatile or thermally sensitive applications.

Developing an HPLC method for the highly non-polar this compound presents a challenge for common reversed-phase systems. mastelf.com A successful method would likely require either:

Normal-Phase Chromatography: Using a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane).

Reversed-Phase Chromatography: Employing a highly non-polar stationary phase (e.g., C18, C30) with a mobile phase consisting of strong organic solvents like acetonitrile, methanol, or tetrahydrofuran, with minimal or no water. ejgm.co.ukscribd.com

Method development would involve a systematic process of selecting the appropriate column and mobile phase and optimizing conditions such as flow rate, temperature, and detector wavelength (a UV detector would be ineffective as this compound lacks a strong chromophore, necessitating a detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer). globalresearchonline.netopenaccessjournals.com The goal is to achieve a sharp, symmetrical peak with a stable retention time, allowing for accurate quantification. globalresearchonline.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Thermal Analysis and Phase Transition Behavior in Confined Systems (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are crucial for understanding the behavior of materials under varying temperatures. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are principal methods used to study thermal transitions. DSC measures the heat flow associated with material transitions as a function of temperature, identifying events like melting and crystallization. aip.org TGA measures changes in the mass of a sample as it is heated, providing information on thermal stability and decomposition. eag.comcentexbel.be

For this compound, while detailed studies utilizing DSC or TGA specifically on its phase transition behavior within confined systems are not extensively documented in publicly available research, its thermal stability, particularly in the form of self-assembled monolayers (SAMs), has been investigated. These studies often employ X-ray Photoelectron Spectroscopy (XPS) to analyze the integrity of the monolayer after thermal stress.

Research has comparatively evaluated the thermal stability of various organic monolayers, including those formed from this compound, on different inorganic substrates. acs.orgscispace.com In these studies, the monolayers were subjected to elevated temperatures in a vacuum, and XPS was used to detect degradation. The findings indicate that covalently bound this compound monolayers on silicon substrates (Si(111) and Si(100)) and silicon carbide (SiC) are notably robust, beginning to degrade only at temperatures above 260 °C. acs.org Another investigation focused on the thermal stability of a this compound monolayer on a gold (Au) surface, assessing its integrity after being heated to 80 °C. acs.org These results are critical for applications where the material may be exposed to thermal processing or elevated operating temperatures.

Table 1: Thermal Stability Data for this compound Monolayers on Various Substrates

Substrate Material Analytical Technique Key Findings Reference
Si(111), Si(100), SiC X-ray Photoelectron Spectroscopy (XPS) Monolayers start to degrade at temperatures above 260 °C. acs.org
Gold (Au) X-ray Photoelectron Spectroscopy (XPS) Stability assessed after heating at 80 °C. acs.org

Surface Characterization Techniques for this compound Thin Films (e.g., X-ray Photoelectron Spectroscopy, Atomic Force Microscopy)

The characterization of thin films is essential for controlling their synthesis and understanding their properties for various applications. X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are indispensable tools for this purpose.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. diva-portal.orgcarleton.eduresearchgate.net XPS works by irradiating a surface with a beam of X-rays and measuring the kinetic energy of electrons that are emitted, providing a characteristic spectrum of binding energies that identifies the elements and their bonding environments. eag.com

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides ultra-high-resolution, three-dimensional surface imaging. oxinst.com It operates by scanning a sharp tip, attached to a cantilever, over the sample surface. The forces between the tip and the sample lead to a deflection of the cantilever, which is measured and used to create a topographical map. oxinst.comoxinst.com AFM is valuable for determining surface roughness, observing the morphology of thin films, and identifying the presence of domains, islands, or defects. oxinst.comresearchgate.net

For this compound thin films, AFM is used to characterize the surface morphology and homogeneity of the self-assembled monolayers. An ideal monolayer would exhibit a smooth, featureless topography, indicating complete and uniform coverage. While specific quantitative roughness values for this compound monolayers are not detailed in the provided research, the general methodology involves comparing the root mean square (RMS) roughness of the substrate before and after monolayer deposition. AFM can also be used to probe nanomechanical properties like friction and adhesion, which are critical for applications such as protective coatings. oxinst.com

Table 2: Surface Analysis Findings for this compound Monolayers

Substrate Analytical Technique(s) Key Findings Reference
Gold (Au) XPS, Static Water Contact Angle (SWCA) Monolayers are slightly less stable than 1-octadecanethiol (B147371) SAMs but show good retention (95%) in water after 7 days. acs.org
Si(111), Si(100), SiC XPS, Static Water Contact Angle (SWCA) Forms highly stable, covalently bound monolayers. Among the most stable compared to other functional groups on these substrates. acs.orgscispace.com

Compound Index

Table 3: List of Chemical Compounds Mentioned

Compound Name
1-Octadecanethiol
This compound
Gold
Silicon

Theoretical and Computational Chemistry of 1 Octadecyne

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to predicting the electronic structure and reactivity of molecules. acs.org Methods like Density Functional Theory (DFT) have become central to investigating molecular properties and reaction pathways with a high degree of accuracy. acs.orgdiva-portal.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, and it has been widely applied to elucidate the mechanisms of organic reactions. acs.org For terminal alkynes like 1-octadecyne, DFT calculations provide detailed energy profiles of reaction pathways, helping to understand selectivity and reactivity.

Common reactions for terminal alkynes that have been mechanistically studied using DFT include:

Hydroboration: DFT studies on the ruthenium(II)-catalyzed hydroboration of terminal alkynes show a preference for an oxidative boryl migration pathway. diva-portal.org Calculations indicate that terminal alkynes are more reactive than internal alkynes in these systems. diva-portal.org

Homo-coupling on Metal Surfaces: The mechanism for the covalent homo-coupling of terminal alkynes on a silver Ag(111) surface has been unraveled using DFT. researchgate.netacs.org The calculations revealed that the reaction is initiated by the coupling of two alkyne molecules, followed by two subsequent dehydrogenation steps, with the silver substrate acting to stabilize intermediate species. researchgate.net

Hydroazidation: DFT calculations on the silver-catalyzed hydroazidation of unactivated terminal alkynes have shown that the reaction proceeds through the formation of HN₃, followed by deprotonation, the formation of a silver acetylide intermediate, nucleophilic addition, and protonation. scispace.com

A specific application involving this compound is its use in forming self-assembled monolayers on silicon surfaces. Quantum mechanical calculations have confirmed that the formation of two silicon-carbon bonds per molecule is an energetically favorable binding geometry for 1-alkynes on a Si(100) surface. researchgate.net Furthermore, DFT has been used to calculate the binding energies of the carbon atoms attached to the silicon surface. Reactive force fields, such as ReaxFF, whose parameters are often derived from DFT calculations, are also used to model the decomposition mechanisms of these monolayers. researchgate.net

Computational methods are routinely used to predict spectroscopic data, which aids in the interpretation of experimental results. For terminal alkynes, characteristic spectroscopic features can be calculated with high accuracy.

Infrared (IR) Spectroscopy: The terminal alkyne group gives rise to a sharp ≡C–H stretching band around 3300 cm⁻¹ and a C≡C triple bond stretching band near 2100 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The terminal alkyne proton (≡C-H) typically resonates in ¹H NMR spectra around δ 1.8–2.1 ppm. nih.gov

Raman Spectroscopy: DFT calculations are also employed to compute the Raman spectra of long-chain alkynes, which is crucial for identifying these molecules and studying their electronic structure. researchgate.net

In a study of monolayers formed from this compound on a hydrogen-terminated Si(100) surface, DFT calculations using the B3LYP/6-311G(d,p) level of theory were used to obtain reliable chemical shifts for X-ray Photoelectron Spectroscopy (XPS) C1s spectra. These calculations showed that the carbon atoms covalently bonded to the silicon surface have a lower binding energy (284.4 eV) compared to the aliphatic carbons in the chain.

Additionally, this compound has been identified as a component in plant extracts, such as from Cycas pectinata. scienceopen.com In the analysis of this extract, DFT calculations at the B3LYP/6-31G+(d,p) level were performed on several identified compounds to determine their electronic properties, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and Molecular Electrostatic Potential (MESP), which are key indicators of reactivity. scienceopen.com

Table 1: Compounds Identified alongside this compound in Cycas pectinata Extract and Subjected to Computational Analysis

Density Functional Theory (DFT) Studies on Reaction Pathways

Molecular Dynamics Simulations of this compound in Different Environments

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes. acs.org These simulations are invaluable for studying the behavior of molecules like this compound in condensed phases. researchgate.netnih.gov

MD simulations are used to explore how a molecule interacts with its environment, such as a solvent or a surface. For long-chain alkynes, a significant challenge can be the availability of accurate force field parameters required for these simulations. nih.gov

Studies have included this compound in MD simulations to understand complex systems. For example, this compound is listed as a component in phytochemical mixtures analyzed through MD simulations to investigate their interactions with biological targets. innovareacademics.inacs.orghep.com.cn In such studies, the GROMACS software package is often used with force fields like CHARMM36 to simulate the stability and interactions of ligands within protein active sites. acs.org MD simulations have also been performed using reactive force fields (ReaxFF) to investigate the decomposition of this compound monolayers on silicon surfaces, shedding light on their stability and intermolecular interactions under thermal stress. researchgate.net

The ability of molecules to self-assemble into ordered structures is a key area of research in materials science. Long-chain alkynes like this compound can form highly organized self-assembled monolayers (SAMs) on substrates. researchgate.netscience.gov Computational simulations are critical for understanding the driving forces behind these assembly processes and the conformational behavior of the molecules within them.

The thermal reaction of this compound with hydrogen-terminated silicon surfaces leads to the formation of dense, well-ordered, covalently bonded monolayers. researchgate.net The structure of these monolayers has been studied computationally, revealing details about their packing density and the tilt angles of the alkyl chains. science.gov It has been shown that monolayers derived from 1-alkynes on Si(111) exhibit improved packing densities compared to those from 1-alkenes, with the surface coverage for C18 chains reaching as high as 65%, close to the theoretical maximum. science.gov MD simulations can model the conformational dynamics within these assemblies, for instance, by simulating their thermal stability and decomposition pathways. researchgate.net

Investigation of Solvent Effects and Intermolecular Interactions

Computational Modeling of Structure-Property Relationships for Functional Design

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of molecules based on their chemical structure. silicos-it.be These models are a cornerstone of computational chemistry for designing molecules with desired functionalities, as they can rapidly screen large numbers of compounds without the need for extensive laboratory experiments. acs.org

The development of QSPR models often involves calculating a set of molecular descriptors, which can be derived from quantum mechanical calculations, and then using statistical methods to find a correlation between these descriptors and an experimental property. silicos-it.be For alkynes, QSPR can be used to develop relationships for properties relevant to their use in materials science, such as in the formation of polymers through reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). acs.org

While specific QSPR models focused solely on this compound are not prominent in the literature, general frameworks for predicting thermodynamic properties (e.g., boiling point, enthalpy of vaporization) and reactivity parameters for classes of organic compounds that include alkynes have been developed. silicos-it.be These approaches allow for the properties of this compound to be estimated based on its molecular constitution, contributing to the rational design of materials and chemical processes.

Table of Mentioned Compounds

Emerging Research Frontiers for 1 Octadecyne

Sustainable Production and Circular Economy Aspects of 1-Octadecyne

The imperative to transition from petrochemical feedstocks to renewable resources is a central theme in modern chemistry. For this compound, the exploration of sustainable production methods is in its nascent stages, with biosynthesis emerging as a particularly promising, albeit underexplored, avenue.

Detailed Research Findings:

Pioneering research has revealed that this compound can be naturally produced by microorganisms. A 2019 study that analyzed the volatile organic compounds from four distinct cyanobacterial strains isolated from Brazilian mangroves identified this compound as one of the predominant compounds produced by the strain Oxynema sp. CENA135. nih.govresearchgate.net Cyanobacteria are recognized for their capacity to synthesize a diverse array of hydrocarbons, and this discovery points toward a potential biological pathway for producing this compound directly from biomass. nih.govresearchgate.net Such compounds derived from cyanobacteria are noted for their industrial importance as potential intermediates for biofuels and other valuable chemicals. nih.govresearchgate.net

The principles of a circular economy, which advocates for the elimination of waste through the continual use of resources, are not yet specifically documented for this compound. rts.comellenmacarthurfoundation.org However, the broader strategy for long-chain hydrocarbons involves advanced chemical recycling. For example, innovative processes are under development to deconstruct persistent polymer waste, such as polyethylene, into valuable chemical intermediates, including long-chain olefins like 1-octadecene (B91540). chemrxiv.org The fundamental chemistry of alkynes suggests that similar circular pathways could be conceptualized for them in the future. mdpi.com This might involve developing novel catalysts to transform mixed plastic waste or other waste carbon streams into functional alkynes like this compound, effectively "closing the loop" on material life cycles. chemrxiv.org

Environmental Applications (e.g., Adsorption, Catalytic Degradation)

The distinct chemical reactivity of the alkyne functional group presents theoretical potential for environmental applications. However, direct research focusing on this compound for adsorption or catalytic degradation of pollutants is not yet prevalent in scientific literature.

Detailed Research Findings:

The carbon-carbon triple bond in alkynes is characterized by a high density of electrons, making it a reactive site capable of participating in a variety of chemical transformations, most notably addition reactions. wikipedia.orgreb.rw This inherent reactivity is a cornerstone of many catalytic processes. For instance, the partial hydrogenation of alkynes to alkenes is a critical reaction in the manufacturing of fine chemicals and polymers, frequently utilizing palladium-based catalysts. beilstein-journals.orgnih.gov

Although studies specifically detailing the application of this compound in the adsorption or catalytic breakdown of environmental pollutants are scarce, the broader field of environmental remediation often employs materials with specific functional groups to capture or neutralize contaminants. frontiersin.orgresearchgate.netcarusllc.comiaea.org For example, heterogeneous photocatalysis uses semiconductor nanomaterials to degrade persistent organic pollutants. frontiersin.org The functionalization of these nanomaterials with organic molecules is crucial for tuning their surface properties. Herein lies the potential for this compound: its ability to be anchored to catalytic surfaces could modify their selectivity or enhance their efficiency in degrading targeted pollutants. Future research could investigate the integration of this compound into advanced catalytic systems for wastewater treatment.

Integration of this compound in Micro- and Nanodevice Architectures

A significant and promising frontier for this compound is its application in the fabrication of micro- and nanodevices. This research leverages the capacity of long-chain terminal alkynes to form highly ordered, ultra-thin films known as self-assembled monolayers (SAMs).

Detailed Research Findings:

Self-assembled monolayers are single layers of organic molecules that spontaneously arrange on a substrate surface, providing a powerful tool in nanotechnology for engineering surface properties with molecular precision. wikipedia.orgmdpi.com Terminal alkynes, including this compound, are of significant interest for their ability to form robust SAMs on hydrogen-terminated silicon (Si-H) and germanium (Ge) surfaces, which are foundational materials in the semiconductor industry.

Research has successfully demonstrated that various 1-alkyne SAMs can serve as blocking layers, or molecular resists, in a technique called area-selective atomic layer deposition (ALD). nih.gov ALD is a state-of-the-art method for depositing ultrathin films with atomic-level control, which is indispensable for manufacturing next-generation nanoelectronics. aip.org By forming a 1-alkyne SAM on a surface, specific regions can be "passivated" or rendered unreactive, thereby preventing the deposition of materials such as hafnium dioxide (HfO2) and platinum (Pt) in those areas. nih.gov This enables a bottom-up, self-aligned approach to nanopatterning that can circumvent critical alignment challenges faced in traditional photolithography. aip.org

The analogous alkene, 1-octadecene, has been widely studied for creating passivation layers in nanoelectronics, valued for its stability and its effectiveness in protecting surfaces from oxidation. It can be grafted onto silicon to form dense, electrically insulating films just nanometers thick. researchgate.net Given that both terminal alkenes and alkynes react with Si-H surfaces to form stable, covalently bonded monolayers, it is well-established that this compound can be utilized in a similar capacity. nih.govresearchgate.net These long-chain organic layers can effectively reduce the surface adhesion energy of silicon, providing both lubrication and protection for the surfaces of micro- and nanomechanical systems. mdpi.comd-nb.info

The formation process involves a reaction between the terminal triple bond of this compound and the Si-H surface, often activated by heat or ultraviolet light, which results in a stable silicon-carbon (Si-C) covalent bond. researchgate.net This creates a densely packed monolayer where the long hydrocarbon chains are oriented away from the surface, establishing a new, chemically distinct interface. researchgate.net The high quality and strong insulating properties of these monolayers make them excellent candidates for use as ultrathin dielectric layers in advanced micro- and nanoelectronic devices. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-Octadecyne, and how can purity be verified?

  • Methodology : this compound is typically synthesized via alkyne elongation reactions, such as the Cadiot-Chodkiewicz coupling, or by partial reduction of longer-chain alkynes. For example, zinc borohydride-mediated reductions of terminal alkynes can yield this compound with ~90% efficiency under controlled conditions .
  • Purity Verification : Purity is assessed using gas chromatography (GC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The molecular formula (C₁₈H₃₄) and characteristic IR absorption bands (C≡C stretch at ~2100–2260 cm⁻¹) confirm structural integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • ¹³C NMR : Identifies the sp-hybridized carbon atoms (δ ~70–100 ppm) and alkyl chain carbons (δ ~10–35 ppm).
  • IR Spectroscopy : Detects the terminal alkyne C≡C stretch (~2100–2260 cm⁻¹) and C-H stretches (~2850–2960 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks at m/z 250.46 (C₁₈H₃₄⁺) and fragmentation patterns confirm chain length .

Q. How should this compound be handled safely in laboratory settings?

  • Safety Protocols :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (R36/37/38 hazard classification) .
  • Work in a fume hood to prevent inhalation of vapors.
  • Store in inert, airtight containers away from oxidizers and heat sources .

Advanced Research Questions

Q. How can catalytic reactions involving this compound be optimized for higher yields of functionalized products?

  • Experimental Design :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for alkyne-azide cycloadditions or Sonogashira couplings.
  • Reaction Variables : Optimize temperature (e.g., 60–80°C for zinc borohydride reductions), solvent polarity, and catalyst loading .
    • Data Analysis : Use GC or HPLC to quantify product ratios. For example, zinc borohydride reduction of this compound to 1-Octadecanol achieves 90% yield at 4-hour reaction times .

Q. What analytical challenges arise when detecting trace amounts of this compound in complex matrices (e.g., environmental samples)?

  • Method Development :

  • Sample Prep : Liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to isolate this compound from interfering compounds.
  • Instrumentation : GC-MS with selective ion monitoring (SIM) at m/z 250.46 enhances sensitivity. Cross-validate with LC-MS/MS for polar matrices .
    • Validation : Assess recovery rates (>85%) and limit of detection (LOD < 0.1 ppm) via spike-and-recovery experiments .

Q. How can researchers resolve contradictions in experimental data (e.g., inconsistent reaction yields or spectroscopic results)?

  • Troubleshooting Framework :

Purity Check : Re-analyze starting material for impurities (e.g., oxidation byproducts) using GC-MS .

Reaction Conditions : Verify inert atmospheres (N₂/Ar) to prevent alkyne oxidation.

Instrument Calibration : Ensure NMR and MS instruments are calibrated with certified standards (e.g., deuterated solvents) .

Methodological Guidance

  • Literature Review : Prioritize peer-reviewed journals for reaction protocols and safety data (avoid non-academic sources like BenchChem) .
  • Reproducibility : Document all experimental parameters (e.g., solvent purity, stirring rates) to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.